molecular formula C16H31NSSn B1611765 2-Methyl-4-(tributylstannyl)thiazole CAS No. 653564-10-4

2-Methyl-4-(tributylstannyl)thiazole

Cat. No.: B1611765
CAS No.: 653564-10-4
M. Wt: 388.2 g/mol
InChI Key: DKXMFMIIBQIUKO-UHFFFAOYSA-N
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Description

2-Methyl-4-(tributylstannyl)thiazole is a useful research compound. Its molecular formula is C16H31NSSn and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • A study by Yüce, Mert, Kardaş, & Yazıcı (2014) explored the use of a related compound, 2-amino-4-methyl-thiazole, as a corrosion inhibitor for mild steel in acidic solutions. The compound showed significant corrosion inhibition efficiency due to its strong adsorption on the metal surface.

Anticancer Applications

  • Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot (2017) synthesized novel thiazole derivatives, demonstrating their potent anticancer properties in vitro against Hepatocellular carcinoma cell lines Gomha et al. (2017).

Agricultural Applications

  • Campos et al. (2015) investigated the use of thiazole derivatives in the sustained release of fungicides for agricultural applications, highlighting the potential for these compounds in plant protection and reduced environmental impact Campos et al. (2015).

Cardioprotective Activity

  • Drapak et al. (2019) synthesized thiazole derivatives and studied their cardioprotective activity. They identified a compound with significant potential as a cardioprotective agent Drapak et al. (2019).

Synthesis and Chemistry

  • The research by Davis & Forrester (1999) on thiazolium-ion based organic ionic liquids illustrates the chemical versatility of thiazole derivatives and their potential use in promoting chemical reactions like the benzoin condensation Davis & Forrester (1999).

Antimicrobial Activity

  • Althagafi, El‐Metwaly, & Farghaly (2019) synthesized new thiazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, showcasing the potential of thiazole compounds in combating microbial infections Althagafi et al. (2019).

Material Science Applications

  • Grygiel et al. (2015) reported on thiazolium poly(ionic liquid)s, demonstrating their utility as a polymeric binder in lithium-ion batteries, indicating the relevance of thiazole derivatives in material science Grygiel et al. (2015).

Mechanism of Action

Target of Action

2-Methyl-4-(tributylstannyl)thiazole is primarily used as a reagent for the arylation of thiazole . The primary target of this compound is the thiazole molecule, which plays a crucial role in various biological processes.

Mode of Action

The compound interacts with its target, the thiazole molecule, through a process known as Stille cross-coupling . This reaction involves the formation of a new carbon-carbon bond between the thiazole molecule and the aryl group of the this compound.

Pharmacokinetics

As a reagent, its bioavailability would largely depend on the conditions of the reaction it is used in .

Result of Action

The primary result of the action of this compound is the formation of an arylated thiazole molecule. This new compound could have various molecular and cellular effects, depending on the specific aryl group attached .

Properties

IUPAC Name

tributyl-(2-methyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXMFMIIBQIUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586042
Record name 2-Methyl-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653564-10-4
Record name 2-Methyl-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(tributylstannyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylthiazole (950 mg, 5.3 mmol) in absolute THF (40 mL) at −78° C. was added dropwise n-butyllithium (2.7 mL, 1.6 M in hexane). The solution was stirred at −78° C. for 1 h, then tributyltinchloride (2.2 g, 6.8 mmol) was added, and the mixture was allowed to warm to room temperature. Water (90 mL) was poured into the reaction mixture and the phases were separated. The aqueous layer was extracted with diethyl ether (4×30 mL). The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. The resulting oil was purified by fractionated Kugelrohr distillation to give the title compound (2.3 g). The product was used without further purification.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tributyltinchloride
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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